Product packaging for 2,5-Dihydroxybenzoic acid sodium(Cat. No.:CAS No. 4955-90-2)

2,5-Dihydroxybenzoic acid sodium

Cat. No.: B022357
CAS No.: 4955-90-2
M. Wt: 177.11 g/mol
InChI Key: MQRZBXFDUSHBHI-UHFFFAOYSA-N
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Description

Historical Context and Discovery as a Metabolite

The historical context of sodium gentisate research is closely linked to the study of its parent compound, gentisic acid. Gentisic acid was identified as a minor metabolite of the metabolic breakdown of aspirin (B1665792) (acetylsalicylic acid) in the human body, primarily excreted by the kidneys wikipedia.orgtaylorandfrancis.comsci-hub.se. Early research explored the biological activities of gentisates, including investigations into their potential effects in conditions such as acute rheumatic fever. A study in 1948 explored the antirheumatic effect of sodium gentisate, contrasting its clinical course with that of salicylate (B1505791) in patients with acute rheumatic fever ahajournals.orgnih.gov. The study suggested that, at the doses used, gentisate had a comparable effect on symptoms to salicylate but without the associated toxic reactions commonly observed with salicylate administration ahajournals.org.

Beyond its role as an aspirin metabolite, gentisic acid is also found naturally in various plants and fungi, including species like Gentiana, Citrus, Vitis vinifera, Olea europaea, and Sesamum indicum taylorandfrancis.comsci-hub.seresearchgate.net. This natural occurrence has contributed to its study as a plant-derived phenolic acid with potential health benefits researchgate.net.

Contemporary Research Significance in Chemical Biology and Biotechnology

In contemporary research, sodium gentisate and gentisic acid hold significance in chemical biology and biotechnology due to their diverse biological activities and potential applications. These include antioxidant, anti-inflammatory, antimicrobial, and skin-whitening properties researchgate.nethodoodo.comncats.ioncats.io. The antioxidant activity is attributed to the presence of hydroxyl groups, which can scavenge free radicals hodoodo.comsmolecule.com. Research has investigated the antioxidant effects of gentisic acid in various in vitro models, such as isolated rat liver mitochondria and human erythrocytes, demonstrating its ability to reduce damage induced by gamma radiation ncats.ioncats.io.

Furthermore, gentisic acid has been explored for its potential in other areas, such as its inhibitory effects on enzymes like α-glucosidase and α-amylase, suggesting potential antidiabetic applications mdpi.com. Studies have also investigated its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for detecting certain peptides wikipedia.org.

The biosynthesis of gentisic acid has also become a subject of biotechnological interest. Research is being conducted to engineer synthetic pathways for gentisate production in microorganisms like Pseudomonas chlororaphis, aiming to establish microbial cell factories for its sustainable production frontiersin.org. This involves understanding and manipulating the enzymatic steps involved in converting precursor molecules, such as 3-hydroxybenzoate (3-HBA) and 4-hydroxybenzoate (B8730719) (4-HBA), into gentisate frontiersin.orgnih.gov.

Overview of Key Research Domains

Research on sodium gentisate and gentisic acid spans several key domains:

Metabolism and Biodegradation: Studies focus on the metabolic pathways involving gentisic acid, both as a human metabolite of aspirin and as an intermediate in the microbial degradation of various aromatic compounds, including salicylates, hydroxybenzoates, and polycyclic aromatic hydrocarbons like naphthalene (B1677914) wikipedia.orgnih.govelifesciences.org. Enzymes like gentisate 1,2-dioxygenase play a crucial role in the ring cleavage of gentisate in microbial degradation pathways nih.govmdpi.comnih.gov.

Biological Activities: A significant area of research is the investigation of the various biological effects of gentisic acid and its sodium salt. This includes detailed studies on their antioxidant, anti-inflammatory, antirheumatic, antimicrobial, and potential neuroprotective and hepatoprotective properties sci-hub.seresearchgate.nethodoodo.comncats.ioncats.io.

Biotechnology and Biosynthesis: Research in this domain focuses on the development of biotechnological methods for producing gentisic acid, including the engineering of microbial strains and enzymatic pathways for its biosynthesis from renewable resources frontiersin.org.

Analytical Chemistry: Gentisic acid is used as a matrix in mass spectrometry, and analytical methods are developed for its detection and quantification in various biological and environmental samples wikipedia.orgresearchgate.net.

Potential Therapeutic Applications: While excluding dosage and safety information, research explores the potential of gentisic acid and its derivatives as lead compounds for the development of new therapeutic agents, based on their observed biological activities researchgate.netresearchgate.net.

Research findings often involve detailed analysis of the molecular mechanisms underlying the observed biological effects and the characterization of enzymes involved in gentisate metabolism and biosynthesis. For instance, studies on the antioxidant activity of gentisic acid have quantified its scavenging rates for reactive species like hydroxyl radicals ncats.ioncats.io.

PropertyValueSource
Molecular FormulaC7H5NaO4 alfa-chemistry.comchemicalbook.com
Molecular Weight176.10 g/mol hodoodo.comalfa-chemistry.comchemicalbook.com
CAS Number4955-90-2 hodoodo.comalfa-chemistry.comnih.gov
IUPAC Namesodium;2,5-dihydroxybenzoate alfa-chemistry.comnih.gov
AppearanceOff-White Solid chemicalbook.comchemicalbook.com
Hydrogen Bond Donor Count2 alfa-chemistry.com
Hydrogen Bond Acceptor Count4 alfa-chemistry.com

Table 1: Selected Chemical and Physical Properties of Sodium Gentisate.

Biological Activity InvestigatedKey FindingsSource
Antioxidant ActivityEfficiently scavenged hydroxyl radical (k = 1.1 × 1010 dm3mol-1s-1) ncats.ioncats.io. Reduced gamma radiation-induced damage in isolated rat liver mitochondria ncats.ioncats.io. ncats.ioncats.io
Enzyme Inhibition (α-glucosidase, α-amylase)Showed inhibitory effects in vitro mdpi.com. mdpi.com
Antirheumatic EffectDemonstrated effects comparable to salicylate in a historical study on acute rheumatic fever ahajournals.orgnih.gov. ahajournals.orgnih.gov
Antimicrobial PropertiesMay possess antimicrobial properties smolecule.com. smolecule.com

Table 2: Examples of Research Findings on Biological Activities of Gentisic Acid/Sodium Gentisate.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NaO4 B022357 2,5-Dihydroxybenzoic acid sodium CAS No. 4955-90-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4955-90-2

Molecular Formula

C7H6NaO4

Molecular Weight

177.11 g/mol

IUPAC Name

sodium;2,5-dihydroxybenzoate

InChI

InChI=1S/C7H6O4.Na/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3,8-9H,(H,10,11);

InChI Key

MQRZBXFDUSHBHI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1O)C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)O.[Na]

Other CAS No.

106120-03-0
4955-90-2

Related CAS

490-79-9 (Parent)

Synonyms

2,5-Dihydroxybenzoic Acid Sodium Salt Hydrate;  5-Hydroxysalycylic Acid Sodium Salt Hydrate; 

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations

Gentisate Degradation Pathways in Microbial Systems

Microbial degradation of gentisate typically proceeds through oxidative ring cleavage, followed by further enzymatic transformations of the resulting aliphatic product. This pathway allows microorganisms to utilize gentisate as a sole source of carbon and energy. chemrxiv.org While there are some variations, a common route involves the cleavage of the gentisate ring by gentisate 1,2-dioxygenase, leading to the formation of maleylpyruvate (B1239739). nih.govunm.eduwikipedia.orgnih.gov Maleylpyruvate is then further processed, either through isomerization to fumarylpyruvate or direct hydrolysis, before entering central metabolism. unm.edunih.govsjtu.edu.cnasm.org

Gentisate 1,2-Dioxygenase (GDO) Activity and Reaction Mechanisms

Gentisate 1,2-dioxygenase (GDO; EC 1.13.11.4) is the pivotal enzyme that initiates the cleavage of the aromatic ring of gentisate. nih.govwikipedia.org This enzyme catalyzes the oxygenolytic ring fission of gentisate. nih.govunm.edu

Oxygen-Dependent Aromatic Ring Cleavage

GDO catalyzes the oxygen-dependent cleavage of the gentisate aromatic ring. uniprot.orgrsc.org This reaction involves the incorporation of two atoms of molecular oxygen into the substrate. wikipedia.orgnih.gov Specifically, GDO performs an intradiol-type cleavage, breaking the carbon-carbon bond between the carboxyl group (C1) and the adjacent hydroxyl group (C2) on the aromatic ring. nih.govmdpi.comchemrxiv.orguniprot.org This regioselective reaction is crucial for channeling gentisate into the subsequent degradation steps. chemrxiv.orgrsc.org

Maleylpyruvate Formation as a Key Intermediate

The direct product of the GDO-catalyzed reaction is maleylpyruvate (2-oxo-4-hydroxyhepta-3,5-dienedioic acid). chemrxiv.orgwikipedia.orguniprot.org Maleylpyruvate is an unstable intermediate that serves as a branch point for further metabolism in the gentisate pathway. unm.edunih.govsjtu.edu.cnasm.org The formation of maleylpyruvate can be monitored spectrophotometrically by measuring the increase in absorbance at 330 nm. nih.govnih.govoup.com

Role of Iron Centers and Cupin Superfamily Classification

Gentisate 1,2-dioxygenase is a non-heme iron enzyme. chemrxiv.orgwikipedia.orgrsc.orgresearchgate.net The catalytic center of GDO contains a mononuclear ferrous iron (Fe²⁺) atom. nih.govoup.comresearchgate.netnih.gov This iron center is typically coordinated by amino acid residues, often including histidine residues, providing a ligand environment crucial for catalysis. nih.govresearchgate.netnih.gov

GDO belongs to the cupin superfamily of proteins. nih.govmdpi.comuniprot.orgresearchgate.netnih.govnih.gov Proteins in the cupin superfamily are characterized by a conserved six-stranded beta-barrel fold and specific amino acid motifs involved in metal binding. nih.govresearchgate.netnih.gov Many cupin-type ring cleavage dioxygenases utilize a mononuclear Fe(II) center for catalysis. nih.govresearchgate.net Some GDOs, like that from Silicibacter pomeroyi, can contain two ferrous centers per subunit within their bicupin structure. researchgate.netnih.gov The metal ion in these enzymes is thought to play a role in positioning the substrate and stabilizing transition states and intermediates, and potentially in mediating electron transfer for oxygen activation. nih.gov

Maleylpyruvate Isomerase Function and Cofactor Requirements (e.g., Glutathione)

Following the formation of maleylpyruvate by GDO, this intermediate is further processed. One common fate is its isomerization to fumarylpyruvate, catalyzed by maleylpyruvate isomerase (MPI). unm.edunih.govsjtu.edu.cn This isomerization is a crucial step in channeling the carbon atoms from gentisate towards central metabolic pathways like the TCA cycle, as fumarylpyruvate can be subsequently hydrolyzed to fumarate (B1241708) and pyruvate (B1213749). unm.edunih.gov

Maleylpyruvate isomerase activity has been shown to be dependent on low-molecular-weight thiols. nih.gov In many Gram-negative bacteria, this enzyme is glutathione (B108866) (GSH)-dependent, requiring reduced glutathione as a cofactor for its activity. nih.govnih.govtennessee.edufrontiersin.org Glutathione is not consumed in the reaction but acts catalytically. nih.govfrontiersin.org The mechanism involves the attack of the glutathione thiolate on the maleylpyruvate substrate. nih.gov

However, glutathione-independent maleylpyruvate isomerases have also been identified, particularly in some Gram-positive bacteria. nih.govasm.org For instance, a novel thiol-dependent maleylpyruvate isomerase from Paenibacillus sp. strain NyZ101 can utilize L-cysteine, cysteinylglycine, or glutathione as cofactors, with L-cysteine suggested as the physiological cofactor in vivo. nih.gov This indicates variability in cofactor requirements among different microbial species.

Specific Microbial Degradation Pathways of Aromatic Compounds via Gentisate

The gentisate pathway serves as a central route for the degradation of various aromatic compounds in numerous microorganisms. nih.govplos.orgresearchgate.net Many bacteria can transform a wide range of structurally diverse aromatic substrates into gentisate, which is then cleaved by GDO. nih.govmdpi.com

Examples of compounds degraded via a gentisate intermediate include:

3-hydroxybenzoate nih.govplos.orgresearchgate.netunm.edufrontiersin.orgnih.gov

Salicylate (B1505791) (2-hydroxybenzoate) nih.govnih.govplos.orgunm.edutennessee.edufrontiersin.org

m-cresol (B1676322) plos.orgresearchgate.netsjtu.edu.cn

2,5-xylenol plos.orgresearchgate.netsjtu.edu.cn

Naphthalene (B1677914) nih.govnih.govplos.orgunm.edutennessee.edufrontiersin.orgcabidigitallibrary.org

Phenanthrene plos.org

Dibenzofuran nih.govcabidigitallibrary.org

Certain chlorinated aromatic compounds, such as 3,6-dichloro-2-methoxybenzoate (B1229588). unm.edu

Different microorganisms employ the gentisate pathway for the degradation of these compounds. For example, Burkholderia xenovorans LB400 utilizes the gentisate pathway for the catabolism of 3-hydroxybenzoate and salicylate. plos.orgnih.gov Pseudomonas alcaligenes NCIMB 9867 degrades m-cresol and xylenols via gentisate. researchgate.netsjtu.edu.cn Burkholderia cepacia strain JS150 degrades naphthalene and salicylate through a glutathione-dependent gentisate pathway. tennessee.edu Klebsiella pneumoniae M5a1 also degrades 3-hydroxybenzoate via gentisate. plos.orgoup.com

While the core gentisate cleavage to maleylpyruvate is conserved, the upstream pathways leading to gentisate and the downstream processing of maleylpyruvate (isomerization vs. direct hydrolysis) can vary among different microbial species and even within different strains of the same species. nih.govsjtu.edu.cnasm.orgasm.org

Here is a summary table of some microbial species and compounds degraded via the gentisate pathway:

Microbial SpeciesCompounds Degraded via Gentisate Pathway
Burkholderia xenovorans LB4003-hydroxybenzoate, Salicylate
Pseudomonas alcaligenesm-cresol, 2,5-xylenol, 3-hydroxybenzoate
Burkholderia cepacia strain JS150Naphthalene, Salicylate
Klebsiella pneumoniae M5a13-hydroxybenzoate
Rhodococcus sp. strain B4Naphthalene
Moraxella osloensis(Involved in gentisate degradation, likely from various aromatics)
Sphingomonas sp. strain RW5Dibenzofuran, Naphthalene, Salicylate, Anthranilate, 3-hydroxybenzoate
Bacillus spp.(Involved in gentisate degradation, potentially glutathione-independent) asm.org
Paenibacillus sp. strain NyZ1013-hydroxybenzoate, Gentisate

Note: This table is illustrative and not exhaustive of all microbes and compounds linked to the gentisate pathway.

Pseudomonas Species (e.g., P. alcaligenes, P. putida, P. chlororaphis)

Pseudomonas species are well-studied for their diverse metabolic capabilities in degrading aromatic compounds, including those metabolized via the gentisate pathway.

Pseudomonas alcaligenes: P. alcaligenes NCIB 9867 (strain P25X) can utilize compounds such as 2,5-xylenol, 3,5-xylenol, and m-cresol through the gentisate pathway. This involves the conversion of 3-hydroxybenzoate to gentisate catalyzed by 3-hydroxybenzoate 6-hydroxylase. Research suggests the presence of isofunctional enzymes in P. alcaligenes, including two gentisate 1,2-dioxygenase activities, one constitutively expressed with broader specificity and another inducible nih.govasm.org. The xlnD gene in P. alcaligenes NCIMB 9867 encodes 3-hydroxybenzoate 6-hydroxylase I, which converts 3-hydroxybenzoate to gentisate asm.org. Purification of gentisate 1,2-dioxygenases from P. alcaligenes NCIB 9867 revealed a tetrameric structure with a subunit mass of 39 kDa capes.gov.br. The enzyme showed optimal activity around pH 8.0 and was stable between pH 5.0 and 7.5 capes.gov.br. Its activity is strongly stimulated by Fe²⁺ but inhibited by Cu²⁺ capes.gov.br.

Pseudomonas putida: P. putida can metabolize m-cresol via oxidation to 3-hydroxybenzoate, followed by hydroxylation to gentisate when grown with 3,5-xylenol scilit.com. P. putida 3, 5 grown with 3,5-xylenol contained high levels of gentisate oxygenase scilit.com. Purification of gentisate 1,2-dioxygenase from P. putida NCIB 9869 (P35X) indicated a dimeric structure with a subunit mass of 41 kDa capes.gov.br. This enzyme also showed optimal activity around pH 8.0 but had a broader pH stability range (7.0 to 9.0) compared to the P. alcaligenes enzyme capes.gov.br. It was also more heat stable capes.gov.br. Similar to the P. alcaligenes enzyme, its activity was stimulated by Fe²⁺ and inhibited by Cu²⁺ capes.gov.br.

Pseudomonas chlororaphis: In P. chlororaphis P3, a synthetic pathway for gentisate has been engineered by connecting the endogenous degradation pathway from 3-hydroxybenzoate frontiersin.orgnih.gov. The degradation pathway of 3-hydroxybenzoate in Pseudomonas involves conversion to gentisate, followed by ring cleavage by gentisate 1,2-dioxygenase (MhbD) to form maleylpyruvate nih.gov. Maleylpyruvate is then converted to pyruvate and fumarate, which enter the TCA cycle nih.gov. Genes encoding these enzymes are often located within a single gene cluster nih.gov. While a catechol 1,2-dioxygenase from P. chlororaphis strain UFB2 showed homology to homogentisate (B1232598) 1,2-dioxygenase, it is involved in the catabolism of homogentisate, a different intermediate nih.govresearchgate.net.

Rhodococcus Species (e.g., R. opacus, R. jostii)

Rhodococcus species are known for their metabolic versatility and ability to degrade a wide range of organic compounds, including aromatic hydrocarbons, often utilizing the gentisate pathway.

Rhodococcus opacus: Rhodococcus opacus R7 degrades naphthalene through a pathway involving dioxygenation of the aromatic ring, leading to the formation of salicylic (B10762653) acid and subsequently gentisic acid, which is cleaved by a gentisate 1,2-dioxygenase nih.govresearchgate.net. The gentisate degradation pathway is shared by both naphthalene and 3-hydroxybenzoate catabolism in some Rhodococcus strains researchgate.net. A putative gene cluster encoding a gentisate pathway has been proposed in R. opacus R7 researchgate.net. Rhodococcus opacus 1CP also possesses a gentisate 1,2-dioxygenase involved in the degradation of 3-hydroxybenzoate researchgate.net.

Rhodococcus jostii: The genome of Rhodococcus jostii RHA1 contains a 3-hydroxybenzoate 6-hydroxylase (3HB6H) that catalyzes the hydroxylation of 3-hydroxybenzoate to gentisate nih.govfrontiersin.org. This enzyme is a FAD-dependent monooxygenase and is unique among flavoprotein hydroxylases for binding phospholipids (B1166683) frontiersin.org. Gentisate, the product of this reaction, acts as a non-substrate effector of 3HB6H, stimulating its NADH oxidase activity nih.gov. R. jostii RHA1 can utilize gentisate and 3-hydroxybenzoate as carbon sources dsmz.de.

Escherichia coli Strains (e.g., O157:H7, O103:H2)

While not typically associated with extensive aromatic degradation, certain pathogenic Escherichia coli strains possess the gentisate pathway.

Escherichia coli O157:H7 and O103:H2: Pathogenic E. coli strains, including O157:H7 and O103:H2, have been shown to possess a gentisate 1,2-dioxygenase nih.govacs.orgscilit.comresearchgate.net. This enzyme catalyzes the ring opening of gentisate to form maleylpyruvate nih.gov. The operon responsible for gentisate degradation in these pathogenic strains exhibits high conservation and does not appear to be present in non-pathogenic strains nih.gov. The acquisition of this operon may provide a selective advantage nih.gov. The gentisate 1,2-dioxygenase from E. coli O157:H7 has been structurally characterized nih.govacs.org.

Salmonella typhimurium

Salmonella typhimurium is another enteric bacterium that can utilize the gentisate pathway.

Salmonella typhimurium: Salmonella typhimurium has been shown to metabolize m-hydroxybenzoate and gentisate via the gentisate pathway asm.orgnih.gov. Both m-hydroxybenzoate hydroxylase and gentisate 1,2-dioxygenase are induced by growth on either gentisate or m-hydroxybenzoate nih.gov. These enzymes were not detected when the bacteria were grown on glucose but were induced when grown on succinate (B1194679) with either substrate nih.gov. The maleylpyruvate isomerase in this pathway requires reduced glutathione nih.gov.

Serratia quinivorans and Arthrobacter Species

Members of the genera Serratia and Arthrobacter have also been implicated in gentisate metabolism.

Serratia quinivorans: Genomic analysis of Serratia quinivorans AORB19, a lignin-degrading strain, revealed the presence of genes associated with metabolic pathways including the gentisate pathway nih.govnih.gov.

Arthrobacter Species: Arthrobacter species are known for their ability to degrade a wide range of aromatic compounds researchgate.net. Some Arthrobacter strains can degrade substrates like naphthalene, phenanthrene, and salicylate via the gentisate pathway researchgate.net. An Arthrobacter sp. strain scl-2, capable of degrading isocarbophos, was found to produce isopropyl salicylate, salicylate, and gentisate as metabolites jmb.or.kr. This strain showed enzymatic activities for gentisate 1,2-dioxygenase and maleylpyruvate isomerase, indicating the transformation of gentisate to pyruvate and fumarate via maleylpyruvate and fumarylpyruvate jmb.or.kr. In a consortium degrading o-methoxybenzoate, an Arthrobacter strain was responsible for the further degradation of gentisate, which was formed from salicylate psu.edu. This degradation likely occurs via 1,2-fission yielding maleylpyruvate psu.edu. Paenarthrobacter sp. GOM3, a marine species, also showed experimental and genomic evidence of gentisate degradation, with gentisate being the preferred substrate frontiersin.org. This strain possesses multiple gene copies for gentisate transport and genes for gentisate 1,2-dioxygenase and maleylpyruvate isomerase frontiersin.org.

Sphingomonas sp. Strain RW5

Sphingomonas sp. strain RW5 is known for its ability to degrade various aromatic compounds, including those metabolized through the gentisate pathway.

Sphingomonas sp. Strain RW5: Sphingomonas sp. strain RW5 utilizes the gentisate pathway for the degradation of aromatic compounds like 3,6-dichloro-2-methoxybenzoate nih.gov. A gentisate 1,2-dioxygenase (GtdA) from this strain has been characterized nih.govdsmz.dejst.go.jp. GtdA is a homotetrameric protein that converts gentisate to maleylpyruvate nih.gov. The gene encoding this enzyme, gtdA, is part of a DNA fragment that also contains genes potentially involved in downstream processing of maleylpyruvate nih.gov. The enzyme exhibits affinity for gentisate and substituted gentisates nih.gov.

Pseudarthrobacter phenanthrenivorans Sphe3

Pseudarthrobacter phenanthrenivorans Sphe3 is a bacterium capable of degrading phenanthrene, and its metabolic capabilities include the gentisate pathway.

Pseudarthrobacter phenanthrenivorans Sphe3: Pseudarthrobacter phenanthrenivorans Sphe3 has been shown to possess a gentisate 1,2-dioxygenase mdpi.com. This enzyme is involved in the degradation of aromatic compounds via the gentisate intermediate mdpi.com. The activity of this gentisate 1,2-dioxygenase can be stimulated by the addition of Fe²⁺ mdpi.com.

Enzymatic Degradation of Substituted Aromatic Compounds (e.g., Halogenated Xylenols, Chlorobenzoates)

Microorganisms utilize the gentisate pathway for the degradation of various aromatic compounds, including certain substituted aromatic compounds like halogenated xylenols and chlorobenzoates. Pseudomonas alcaligenes NCIB 9867 (strain P25X) is known for its ability to degrade aromatic compounds such as xylenols and halogenated xylenols via the gentisate pathway. oup.comresearchgate.net This degradation involves several enzymatic steps, including the action of 6-hydroxylases, gentisate 1,2-dioxygenases, and maleylpyruvate hydrolases, which exhibit broad substrate specificities. nih.govnih.gov

Specifically, the degradation of 2,5-xylenol and m-cresol in Pseudomonas alcaligenes proceeds via the gentisate pathway. nih.gov Evidence suggests the presence of isofunctional enzymes at different steps in this pathway, including 3-hydroxybenzoate 6-hydroxylase and gentisate 1,2-dioxygenase, with some being constitutively expressed and others inducible by aromatic substrates. researchgate.netnih.gov

Bacteria capable of degrading 3-chlorobenzoate (B1228886) (3-CBA) have also been shown to utilize pathways involving hydroxylated benzoates, such as the gentisate or protocatechuate pathways, particularly under conditions of reduced oxygen tension. oup.comoup.comasm.org For instance, an Alcaligenes sp. strain L6 metabolizes 3-CBA, and studies indicate the involvement of the gentisate or protocatechuate pathway, excluding the catechol pathway. asm.org Genomic analysis of some 3-CBA-degrading bacteria has revealed the presence of genes encoding enzymes for 3-hydroxybenzoate degradation via the gentisate pathway, such as 3-hydroxybenzoate-6-monooxygenase and gentisate 1,2-dioxygenase. nih.gov

The key ring-cleavage enzyme in the gentisate pathway is gentisate 1,2-dioxygenase (GDO), which catalyzes the fission of the gentisate aromatic ring to form maleylpyruvate. oup.comwikipedia.org This enzyme plays a critical role in channeling substituted aromatic compounds through the gentisate degradation route. oup.comnih.gov

Here is a table summarizing some enzymes involved in the degradation of substituted aromatic compounds via the gentisate pathway:

EnzymeEC NumberSubstrate(s)Product(s)Role in Pathway
3-Hydroxybenzoate 6-Hydroxylase1.14.13.243-hydroxybenzoate, NADH, O2Gentisate, NAD+, H2OHydroxylation of 3-hydroxybenzoate to gentisate
Gentisate 1,2-Dioxygenase1.13.11.4Gentisate, O2MaleylpyruvateAromatic ring cleavage of gentisate
Maleylpyruvate Hydrolase3.7.1.9MaleylpyruvateMaleate, PyruvateHydrolysis of maleylpyruvate
Fumarylpyruvate Hydrolase3.7.1.10FumarylpyruvateFumarate, PyruvateHydrolysis of fumarylpyruvate

Biosynthesis of Gentisate and its Precursors

Gentisate can be synthesized through several distinct biochemical routes, involving various precursors and enzymatic transformations.

Gentisate as a Metabolite of Salicylic Acid

Gentisate (2,5-dihydroxybenzoic acid) can be formed through the metabolism of salicylic acid (SA). encyclopedia.pubnih.govresearchgate.netresearchgate.net In some microorganisms, such as Pseudomonas species, hydroxylation of salicylic acid can lead to the formation of dihydroxybenzoic acids, including 2,5-dihydroxybenzoic acid (gentisate). encyclopedia.pubnih.govresearchgate.net This conversion can involve enzymes like salicylate 5-hydroxylase, which catalyzes the hydroxylation of salicylate at the 5-position. researchgate.net Research in Aspergillus terreus has also observed that the metabolism of salicylate yields gentisate. asm.org

Biosynthetic Routes from 3-Hydroxybenzoate

A significant pathway for gentisate biosynthesis involves the hydroxylation of 3-hydroxybenzoate (3-HBA). nih.govfrontiersin.orgebi.ac.ukfrontiersin.orgnih.govasm.orgfrontiersin.org This reaction is catalyzed by the enzyme 3-hydroxybenzoate 6-hydroxylase (3HB6H), which is an NADH-dependent flavoprotein. frontiersin.orgebi.ac.ukfrontiersin.orgnih.gov This enzyme adds a hydroxyl group to the para position (C6) of 3-hydroxybenzoate, resulting in the formation of gentisate (2,5-dihydroxybenzoate). frontiersin.orgnih.gov This route is part of the endogenous degradation pathway of 3-hydroxybenzoate in some bacteria, such as Pseudomonas chlororaphis. nih.govfrontiersin.org Studies on 3HB6H from organisms like Rhodococcus jostii and Corynebacterium glutamicum have provided insights into the enzymatic conversion of 3-HBA to gentisate. frontiersin.orgebi.ac.uknih.gov

Here is a table illustrating the conversion of 3-hydroxybenzoate to gentisate:

SubstrateEnzymeProductCo-factor(s)
3-Hydroxybenzoate3-Hydroxybenzoate 6-HydroxylaseGentisateNADH, FAD, O2

Integration with the Shikimate Pathway for Aromatic Precursor Synthesis

The biosynthesis of gentisate and its precursors, such as 3-hydroxybenzoate and salicylic acid, is intrinsically linked to the shikimate pathway. encyclopedia.pubnih.govresearchgate.netnih.govresearchgate.net The shikimate pathway is a conserved metabolic route in plants and microorganisms that leads to the synthesis of chorismate. encyclopedia.pubnih.govresearchgate.net Chorismate is a key branch point intermediate, serving as a precursor for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and various aromatic secondary metabolites, including salicylic acid and 3-hydroxybenzoate. encyclopedia.pubnih.govresearchgate.net

Salicylic acid is synthesized from chorismate via isochorismate as an intermediate in bacteria and plants. encyclopedia.pubnih.govresearchgate.net In Pseudomonas species, this involves a two-step process catalyzed by isochorismate synthase (PchA) and isochorismate pyruvate lyase (PchB). encyclopedia.pubnih.gov 3-Hydroxybenzoate can also be synthesized from chorismate, for example, through the action of a chorismatase/3-hydroxybenzoate synthase. nih.gov Thus, the shikimate pathway provides the foundational aromatic precursors that are subsequently modified and channeled into pathways leading to gentisate. encyclopedia.pubnih.govnih.govresearchgate.net

Byproduct Formation in Tyrosine Catabolism

While the primary catabolic pathway for tyrosine in many organisms involves the formation of homogentisate, gentisate can also be formed as a byproduct or through alternative routes in tyrosine metabolism in some organisms, particularly fungi. asm.orgnih.govsemanticscholar.orgnih.gov The homogentisate pathway degrades tyrosine through a homogentisate intermediate, which is then cleaved. nih.govnih.gov However, some fungi, like Aspergillus fumigatus and Aspergillus terreus, possess gene clusters associated with gentisate catabolism that overlap with tyrosine metabolism. asm.orgsemanticscholar.org This suggests that gentisate can be an intermediate or a related compound in the complex network of tyrosine degradation in these organisms, although the specific enzymatic steps leading directly from tyrosine to gentisate as a primary route are less common than the homogentisate pathway. asm.orgsemanticscholar.orgnih.gov

Molecular and Cellular Mechanisms of Action

Antioxidant and Free Radical Scavenging Mechanisms of Gentisate/Sodium Gentisate

The antioxidant capacity of gentisate stems from its ability to directly neutralize free radicals and participate in redox reactions ncats.ionih.gov.

Direct Scavenging of Reactive Oxygen Species (e.g., Hydroxyl Radical, Organohaloperoxyl Radical)

Gentisate demonstrates potent direct scavenging activity against highly reactive oxygen species, such as the hydroxyl radical (•OH) ncats.ionih.gov. Kinetic studies using pulse radiolysis have determined a rapid reaction rate constant of 1.1 × 10¹⁰ dm³mol⁻¹s⁻¹ for the scavenging of hydroxyl radicals by gentisate ncats.ionih.gov. This high reaction rate signifies its efficiency in neutralizing one of the most damaging free radicals. Furthermore, gentisate is also effective in scavenging organohaloperoxyl radicals, with a reported rate constant of 9.3 × 10⁷ dm³ mol⁻¹s⁻¹ ncats.ionih.gov. This direct radical scavenging contributes to the protection of biological molecules from oxidative damage nih.govnih.gov.

Role of the Phenoxyl Group in Redox Reactions

The antioxidant and radioprotective attributes of gentisic acid are primarily associated with the presence of its phenoxyl group ncats.ioncats.io. When gentisate encounters radicals like the hydroxyl radical, it can donate a hydrogen atom or an electron from its hydroxyl groups, leading to the formation of a relatively stable phenoxyl radical researchgate.net. The reaction with the hydroxyl radical specifically generates a mixture of radical species: approximately 76% are reducing hydroxyl radical adducts, and about 24% are oxidizing phenoxyl radicals ncats.ionih.gov. The ability of the phenoxyl group to participate in these redox reactions is central to its free radical scavenging mechanism nih.govboffinaccess.com.

Determination of Redox Potential and Radical Adduct Formation

The redox potential of the gentisate radical (GA•)/gentisate (GA) couple has been determined to be 0.774 V versus the Normal Hydrogen Electrode (NHE) through cyclic voltammetry nih.govboffinaccess.com. This relatively low redox potential compared to many physiological oxidants supports the electron-donating capacity of gentisate and its role as an antioxidant nih.govboffinaccess.com. As mentioned, the interaction with hydroxyl radicals results in the formation of different radical adducts, with a predominance of reducing species (around 76%) and a smaller proportion of oxidizing phenoxyl radicals (around 24%) ncats.ionih.gov. Research indicates that the reducing radical adduct can undergo transformation into the oxidizing radical form nih.gov.

Influence of pH on Antioxidant Capacity

The antioxidant activity of gentisic acid is notably influenced by the environmental pH nih.gov. Phenolic acids generally exhibit enhanced radical scavenging efficiency in neutral to basic conditions compared to acidic environments nih.gov. This pH dependency is attributed to the ionization of the phenolic hydroxyl groups. At higher pH values, the phenolated form of gentisate is more prevalent, possessing a greater capacity to donate electrons and thus exhibiting stronger free radical scavenging activity nih.gov. Gentisic acid has pKa values of approximately 2.77 for the carboxylic acid group and 10.01 and 10.80 for the two phenolic hydroxyl groups nih.gov.

Interactions with Endogenous Antioxidants (e.g., Ascorbate-mediated Radical Repair)

Gentisate has been observed to interact with endogenous antioxidant defense systems. Specifically, ascorbate (B8700270) (Vitamin C) has been shown to facilitate the repair of the gentisate phenoxyl radical nih.govboffinaccess.com. The rate constant for this repair reaction by ascorbate is reported to be 1.0 × 10⁷ dm³mol⁻¹s⁻¹ nih.gov. This interaction suggests a potential for synergistic antioxidant effects when gentisate is present alongside other natural antioxidants like ascorbate nih.gov. Studies in plasma have indicated that gentisic acid is utilized after the depletion of ascorbate and reduced coenzyme Q-10 nih.gov. Comparative studies using the DPPH assay have also shown gentisic acid to have approximately double the antioxidant potency of ascorbic acid based on EC50 values nih.gov.

Anti-inflammatory Cellular Pathways and Modulation

Sodium gentisate and its active form, gentisic acid, are known to possess anti-inflammatory properties ncats.ioncats.ionih.gov. While the precise cellular and molecular pathways are still areas of ongoing research, some mechanisms have been suggested. Inflammation, particularly chronic low-level inflammation, is implicated in various pathological processes, including post-inflammatory hyperpigmentation myskinrecipes.com. Certain phenolic acids, including derivatives of gentisic acid, are thought to exert anti-inflammatory effects myskinrecipes.com. By reducing inflammatory signaling, these compounds may help to mitigate inflammation-driven conditions myskinrecipes.com. Recent findings also indicate that gentisate, a metabolite derived from tyrosine degradation, acts as an agonist for the G protein-coupled receptor GPR35 researchgate.net. GPR35 is a receptor involved in modulating inflammatory responses, although its role can be complex and context-dependent, potentially exhibiting both pro- and anti-inflammatory actions researchgate.net. Activation of GPR35 has been suggested to have anti-inflammatory effects in specific tissues by reducing the production of inflammatory mediators researchgate.net.

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β, IL-6)

Research indicates that compounds structurally related to sodium gentisate, such as other salicylates and gentisic acid itself, can influence the production of pro-inflammatory cytokines. These cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), play crucial roles in inflammatory responses. Studies on various compounds, including some investigated as potential IL-6 inhibitors, highlight the importance of modulating cytokine levels in inflammatory conditions. researchgate.netresearchgate.netsemanticscholar.orgspringermedizin.de While direct detailed research findings specifically on sodium gentisate's precise quantitative effects on the production of TNF-α, IL-1β, and IL-6 were not extensively detailed in the search results, the known activities of related compounds suggest a potential in this area.

Modulation of Key Signaling Cascades (e.g., NF-κB, MAPK/ERK Pathways)

Pro-inflammatory responses are often mediated by key intracellular signaling pathways such as Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathways. uin-alauddin.ac.id Modulation of these cascades can significantly impact the expression of inflammatory genes and the production of cytokines. While the search results did not provide specific data on how sodium gentisate directly modulates NF-κB or MAPK/ERK pathways, these pathways are central to the inflammatory processes that compounds like salicylates are known to affect.

Antihyaluronidase Activity of Salicylate (B1505791) Metabolites

Salicylates, which are structurally related to gentisates, are metabolized in the body. wikipedia.org Some salicylate metabolites have been shown to possess antihyaluronidase activity. Hyaluronidase (B3051955) is an enzyme that degrades hyaluronic acid, a key component of the extracellular matrix. cenmed.comcenmed.comnih.govresearchgate.netmdpi.com Inhibition of hyaluronidase can potentially affect tissue permeability and the spread of inflammatory mediators. Research on hyaluronidase inhibitors, including studies utilizing molecular docking, demonstrates the investigation into compounds that can modulate this enzyme's activity. researchgate.netmdpi.com

Specific Molecular Targets and Protein Interactions

The biological activities of sodium gentisate are mediated through interactions with specific molecular targets, including various enzymes.

Enzymatic Inhibition (e.g., Tyrosinase, Cyclooxygenases, 12-Lipoxygenase)

Sodium gentisate and its parent compound, gentisic acid, have been investigated for their ability to inhibit various enzymes.

Tyrosinase: Gentisic acid has been identified as a tyrosinase inhibitor. chemicalbook.com Tyrosinase is a key enzyme involved in melanin (B1238610) synthesis. nih.govgenominfo.orgresearchgate.net Inhibition of tyrosinase can be relevant in the context of pigmentation disorders. Studies on tyrosinase inhibitors often involve molecular docking to understand the interaction between the inhibitor and the enzyme's active site. genominfo.orgresearchgate.net

Cyclooxygenases: Cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, are central to the synthesis of prostaglandins, which are important mediators of inflammation. uin-alauddin.ac.idbiorxiv.orgmdpi.com Inhibition of COX enzymes is a primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). biorxiv.orgmdpi.com While the search results did not provide direct experimental data on sodium gentisate's specific inhibitory activity against COX enzymes, the anti-inflammatory properties associated with salicylates often involve modulation of the cyclooxygenase pathway. Molecular docking studies have been used to explore the interaction of various compounds with COX enzymes. uin-alauddin.ac.idmdpi.comjapsonline.comresearchgate.net

12-Lipoxygenase: Lipoxygenases, such as 12-lipoxygenase (12-LOX), are another family of enzymes involved in the metabolism of fatty acids, producing bioactive lipids that can contribute to inflammation. wikipedia.orgcdutcm.edu.cngenecards.org Inhibition of 12-LOX is being explored as a therapeutic target. nih.gov While direct data on sodium gentisate's inhibition of 12-lipoxygenase was not prominently featured in the search results, the investigation of various compounds as 12-lipoxygenase inhibitors highlights the relevance of this enzymatic target in the context of inflammatory processes. nih.gov

The available information suggests that sodium gentisate and its related compounds exhibit diverse molecular interactions, contributing to their observed biological activities, particularly in modulating inflammatory pathways and inhibiting key enzymes involved in various physiological and pathological processes.

Receptor Ligand Activity (e.g., GPR35/CXCR8)

Gentisic acid has been identified as a ligand for the G protein-coupled receptor GPR35, also known as CXCR8. researchgate.netboffinaccess.com GPR35 is expressed in various tissues, including high levels in the intestines, colon tissue, and liver, as well as in the immune system, central nervous system, and cardiovascular system. boffinaccess.comresearchgate.net Agonism of GPR35 has been suggested to potentially alleviate inflammatory intestinal diseases. boffinaccess.com The interaction of gentisic acid with GPR35/CXCR8 is an area of ongoing research, with suggestions that GPR35/CXCR8 may represent a promising therapeutic target. researchgate.net

Inhibition of Growth Factor Signaling (e.g., Fibroblast Growth Factor)

Gentisic acid has been reported to specifically inhibit the protumorigenic signaling mediated by Fibroblast Growth Factor (FGF). researchgate.netboffinaccess.com It is considered a powerful inhibitor of fibroblast growth factors and is noted as heading a new class of FGF inhibitors. nih.gov This inhibition of FGF signaling by gentisic acid may contribute to a reduction in tumor growth and associated angiogenesis. researchgate.net Investigations into the mechanisms of this inhibition suggest that this class of compounds may employ distinct approaches to interfere with the assembly of signaling complexes that initiate FGF-driven mitogenesis. nih.gov

Cyclin-Dependent Kinase-1 (CDK1) Inhibition

Studies have indicated that gentisic acid specifically inhibits cyclin-dependent kinase-1 (CDK1). researchgate.netboffinaccess.com CDK1 plays a crucial role in regulating the cell cycle, particularly being related to the G2/M transition. researchgate.net Dysregulation of CDK1 is frequently observed and is closely associated with tumor development. researchgate.net

Agonist Effects on Vasoactive Intestinal Polypeptide (VIP) Pathway

Gentisic acid has been shown to act as an agonist of the Vasoactive Intestinal Polypeptide (VIP) pathway. researchgate.netboffinaccess.com The VIP pathway is involved in a wide range of physiological processes, including the relaxation of smooth muscles, vasodilation, and the regulation of neuronal, epithelial, and endocrine cell functions. nih.govmdpi.com Vasoactive intestinal peptide itself can stimulate glucose-dependent insulin (B600854) secretion, particularly through binding to VPAC2 receptors. frontiersin.org Selective agonists for VPAC2 receptors are known to be insulinotropic. nih.gov

Metal Chelation and Interaction with Iron-Binding Proteins (e.g., Siderocalin)

Gentisic acid exhibits metal chelating and siderophoric activities. researchgate.net It is capable of forming stable chelates with biologically important cations such as Fe³⁺, Cu²⁺, and Al³⁺. researchgate.net The mammalian antibacterial protein siderocalin, also known as lipocalin-2 or 24p3, functions as part of the innate immune system by sequestering iron through binding to siderophores, which are iron-chelating compounds produced by microorganisms. boffinaccess.comnih.govwikipedia.org Gentisic acid has been identified as a labile component of siderocalin/lipocalin 24p3. researchgate.net Siderocalin itself does not directly bind iron but interacts with small molecular weight, iron-chelating compounds. boffinaccess.com

Cellular Bioenergetics and Mitochondrial Function Research

Cellular bioenergetics research focuses on the energy flow within cells, with a significant emphasis on mitochondrial function, including the process of oxidative phosphorylation and associated parameters of mitochondrial respiration.

Cellular Bioenergetics and Mitochondrial Function Research

Effects on Mitochondrial Electron Transport Chain Complexes (e.g., Complex IV Activity)

Studies investigating the impact of sodium gentisate on mitochondrial function have included assessments of its effects on the enzymatic activity of the electron transport chain complexes. One such study, utilizing a canine model of Pseudomonas aeruginosa septic shock, examined hepatic mitochondrial function, including the activity of Complex IV, also known as cytochrome c oxidase. nih.gov Complex IV is the terminal enzyme in the mitochondrial ETC, catalyzing the reduction of oxygen to water and contributing to the proton gradient necessary for ATP synthesis uniprot.orgebi.ac.uk. Its activity can be measured spectrophotometrically by monitoring the oxidation of reduced cytochrome c nih.govelabscience.com.

The measured Complex IV activities in the study were reported as follows:

GroupComplex IV Activity (μmol/min/mg protein)
Non-septic control4.55 ± 0.98
Septic control2.87 ± 0.73
Gentisic septic3.68 ± 0.59
NE septic3.89 ± 0.33
GSS non-septic3.01 ± 0.66

Note: Data derived from research findings nih.gov. Statistical significance among groups, as discussed in the source, should be considered when interpreting these values.

Further detailed research findings are needed to fully elucidate the specific molecular mechanisms by which sodium gentisate might influence individual components of the mitochondrial electron transport chain, including Complex IV, and how these effects contribute to its observed biological activities.

Analytical and Methodological Approaches in Sodium Gentisate Research

Advanced Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, is instrumental in the separation and analysis of sodium gentisate. High-performance liquid chromatography (HPLC) stands out as a primary tool due to its efficiency and versatility.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the purity assessment and quantitative analysis of sodium gentisate. This method separates components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a mobile phase (a pumped solvent). For sodium gentisate analysis, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water with a pH modifier.

The purity of a sodium gentisate sample can be accurately determined by monitoring the chromatogram for the presence of extraneous peaks, which would indicate impurities. Quantitative analysis is achieved by comparing the peak area of the sodium gentisate in a sample to the peak areas of known concentration standards. The method's reliability is established through validation parameters including linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters for Sodium Gentisate Analysis

ParameterCondition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH adjusted)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis or Photodiode Array Detector
Temperature Ambient or controlled (e.g., 35 °C)

The coupling of HPLC with a Photodiode Array (PDA) detector significantly enhances the analytical capabilities for sodium gentisate. Unlike standard UV-Vis detectors that monitor absorbance at a single wavelength, a PDA detector acquires a full UV-Vis spectrum for every point in the chromatogram. researchgate.netwikipedia.org This feature is invaluable for peak purity assessment, as it allows for the comparison of spectra across a single chromatographic peak. Inconsistent spectra within a peak suggest the presence of a co-eluting impurity.

Furthermore, the ability to record the complete UV spectrum of sodium gentisate aids in its positive identification by comparing the acquired spectrum with that of a reference standard. This multi-wavelength detection capability also allows for the simultaneous quantification of sodium gentisate and other chromophoric compounds in the sample, each at its respective optimal wavelength. wikipedia.orgresearchgate.net

For highly sensitive and selective detection of sodium gentisate, HPLC can be coupled with an electrochemical detector (ECD). asm.orgnih.gov This technique is particularly well-suited for electrochemically active compounds, such as phenols, which can be oxidized or reduced at an electrode surface. nih.govnih.govnih.gov In amperometric detection, a specific potential is applied to a working electrode, and the current generated by the oxidation of sodium gentisate as it elutes from the column is measured. nih.gov

The high selectivity of ECD arises from the fact that only compounds that are electroactive at the applied potential will generate a signal. nih.govnih.gov This can significantly reduce interference from matrix components, leading to lower detection limits compared to UV detection. The sensitivity of HPLC-ECD allows for the quantification of trace amounts of sodium gentisate and its metabolites in complex biological samples. nih.govnih.gov

Table 2: Comparison of Detection Techniques for HPLC Analysis of Sodium Gentisate

DetectorPrincipleAdvantages for Sodium Gentisate Analysis
Photodiode Array (PDA) Measures absorbance over a range of UV-Vis wavelengths simultaneously.Provides spectral information for peak identification and purity assessment. Allows for multi-component analysis at optimal wavelengths. researchgate.netwikipedia.orgresearchgate.net
Electrochemical (ECD) Measures the current from the oxidation or reduction of the analyte at an electrode surface.Offers high sensitivity and selectivity for electroactive compounds like phenols. asm.orgnih.govnih.gov Reduces matrix interference. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for the structural elucidation and sensitive detection of sodium gentisate and its metabolites.

Tandem mass spectrometry (MS/MS) is a crucial technique for the identification of metabolites of sodium gentisate. nih.govplos.orgmdpi.com In the metabolic pathway of gentisate, it undergoes ring cleavage to form maleylpyruvate (B1239739). asm.orgnih.govresearchgate.net Identifying such metabolites in complex biological matrices requires the specificity of MS/MS.

The process involves selecting a precursor ion (the molecular ion of the suspected metabolite) with the first mass spectrometer, inducing fragmentation of this ion in a collision cell, and then analyzing the resulting fragment ions (product ions) with a second mass spectrometer. The fragmentation pattern serves as a structural fingerprint, allowing for the confident identification of the metabolite. For example, the transformation of gentisate to maleylpyruvate can be monitored and confirmed by identifying the characteristic mass and fragmentation pattern of maleylpyruvate in samples from metabolic studies. asm.orgnih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules like sodium gentisate. wikipedia.orgnih.govnih.gov ESI-MS allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. wikipedia.orgnih.gov In the negative ion mode, sodium gentisate (C₇H₅O₄Na) would be expected to be detected as the gentisate anion [C₇H₅O₄]⁻ at an m/z corresponding to its molecular weight minus that of sodium. nih.gov

The coupling of liquid chromatography with ESI-MS (LC-ESI-MS) provides a robust platform for the comprehensive characterization of complex mixtures containing sodium gentisate. enovatia.com The chromatographic separation simplifies the mixture before it enters the mass spectrometer, allowing for the individual analysis of each component. This approach is highly effective for confirming the identity of sodium gentisate in various samples and for profiling related impurities and degradation products.

Table 3: Mass Spectrometric Data for Sodium Gentisate

CompoundMolecular FormulaMolecular WeightExpected Ion (Negative ESI-MS)
Sodium Gentisate C₇H₅O₄Na176.10 g/mol [M-Na]⁻ at m/z 153.02
Gentisic Acid C₇H₆O₄154.12 g/mol [M-H]⁻ at m/z 153.02

Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules. In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, transferring charge to the analyte molecules with minimal fragmentation. maastrichtuniversity.nl This process primarily generates singly charged ions, making it particularly useful for determining the molecular weight of large biopolymers. uliege.be

MALDI-In-Source Decay (MALDI-ISD) for Peptide and PTM Analysis

MALDI-In-Source Decay (ISD) is a fragmentation technique that occurs directly within the ion source, moments after the initial laser-induced desorption/ionization event. nih.gov Unlike post-source decay or collision-induced dissociation, ISD does not require precursor ion selection, allowing for the fragmentation of very high-mass compounds. uliege.be The fragmentation is a prompt reaction induced by radicals or thermal energy, leading to the cleavage of peptide backbone bonds and providing sequence-specific information. uliege.beresearchgate.net

The primary mechanism involves the transfer of hydrogen radicals from the matrix to the analyte, initiating fragmentation. nih.gov This process predominantly cleaves the N-Cα bond of the peptide backbone, generating c- and z-type fragment ions. researchgate.netnih.gov The analysis of the resulting spectrum of fragment ions allows for de novo sequencing of peptides and proteins. researchgate.net This technique is highly valuable for localizing post-translational modifications (PTMs), as the mass shifts caused by PTMs can be precisely pinpointed within the peptide sequence. researchgate.net While direct analysis of sodium gentisate via MALDI-ISD is not typical, derivatives of sodium gentisate conjugated to peptides could be analyzed using this method to determine the precise location of the modification on the peptide chain.

Table 1: Key Characteristics of MALDI-ISD Fragmentation

Feature Description Primary Fragment Ions
Mechanism Radical-induced fragmentation occurring in the ion source before ion extraction. researchgate.net c-ions, z-ions
Activation Can be thermal or chemical (hydrogen radical-induced). uliege.be y-ions, b-ions, a-ions (thermal)
Application Top-down sequencing of peptides and proteins, localization of PTMs. uliege.beresearchgate.net N/A
Advantage No high-mass limit for fragmentation, as precursor selection is not required. uliege.be N/A

| Limitation | Analysis of complex mixtures can be difficult due to overlapping spectra. uliege.be | N/A |

Quantitative Imaging of Bioactive Molecules in Tissue Sections by MALDI MS

MALDI Mass Spectrometry Imaging (MSI) is a powerful technique used to visualize the spatial distribution of a wide range of molecules, including drugs and their metabolites, directly in thin tissue sections without the need for labeling. maastrichtuniversity.nlresearchgate.net The process involves coating a tissue slice with a MALDI matrix and collecting mass spectra from a grid of discrete positions across the sample. maastrichtuniversity.nl Each spectrum corresponds to a specific x,y coordinate, and by mapping the intensity of a specific mass-to-charge ratio (m/z) across all coordinates, a two-dimensional ion image is generated that shows the molecule's distribution. researchgate.net

Achieving absolute quantification with MALDI MSI presents significant challenges due to variations in matrix crystallization, tissue heterogeneity, and ion suppression effects. nih.gov To overcome these issues, quantitative strategies often involve the deposition of a series of standard solutions of the analyte at known concentrations onto the tissue section. nih.gov This creates a calibration curve that can be used to correlate ion signal intensity with the actual concentration or amount of the analyte at each pixel. nih.gov This approach could be applied to determine the distribution and concentration of sodium gentisate and its metabolites in various organs, providing crucial insights into its pharmacokinetics and target tissue accumulation. researchgate.netnih.gov

Table 2: Methodological Steps in Quantitative MALDI MS Imaging

Step Procedure Purpose
1. Sample Preparation A thin section of tissue (e.g., 12 µm) is mounted on a conductive slide. nih.gov To prepare the biological sample for analysis.
2. Standard Application Known concentrations of the analyte (and/or an isotopically labeled standard) are spotted onto the tissue or a control section. nih.gov To create a calibration curve for quantification.
3. Matrix Deposition A suitable MALDI matrix is uniformly applied over the tissue section, often using an automated sprayer. researchgate.net To facilitate desorption and ionization of the analyte.
4. Data Acquisition A laser rasters across the tissue surface, acquiring a mass spectrum at each defined coordinate. maastrichtuniversity.nlresearchgate.net To generate a dataset of mass spectra across the entire sample area.

| 5. Image Generation & Quantification | Software is used to generate ion images for the m/z of the target analyte. The signal intensity at each pixel is converted to a concentration value using the calibration curve from the spotted standards. nih.govnih.gov | To visualize the spatial distribution and determine the concentration of the analyte. |

Structural Elucidation of Enzymatically Synthesized Derivatives via MALDI-TOF MS

MALDI Time-of-Flight (TOF) Mass Spectrometry is a key analytical tool for the structural characterization of synthesized compounds. Its ability to provide accurate molecular weight information with high sensitivity makes it ideal for confirming the products of enzymatic reactions. When applied to potential enzymatically synthesized derivatives of sodium gentisate, such as glycosides or amino acid conjugates, MALDI-TOF MS can rapidly verify the success of the synthesis.

The primary output of a MALDI-TOF MS experiment is the molecular weight of the derivative, determined from the m/z of the parent ion (typically [M+H]⁺ or [M+Na]⁺). This information confirms that the enzymatic reaction has occurred and that the resulting product has the expected molecular formula. Further structural information can be obtained through post-source decay (PSD) or tandem mass spectrometry (MS/MS) techniques, which induce fragmentation of the parent ion. The resulting fragment ions provide clues about the molecule's structure, such as the nature of the conjugated group and its point of attachment to the gentisate moiety.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used analytical method for separating, identifying, and quantifying volatile and semi-volatile compounds. gcms.czthermofisher.com In the context of sodium gentisate research, GC-MS serves as an effective technique for confirming the identity of reaction products, particularly in complex mixtures. gcms.cz

The methodology involves introducing a sample into the gas chromatograph, where it is vaporized. innovatechlabs.com The gaseous components are then separated as they pass through a capillary column, with different compounds eluting at characteristic retention times. innovatechlabs.com As each compound exits the column, it enters the mass spectrometer, which generates a mass spectrum that provides a unique fragmentation pattern, acting as a molecular fingerprint. innovatechlabs.com By comparing the retention time and mass spectrum of an unknown peak to those of a known reference standard, the identity of a reaction product can be unequivocally confirmed. nih.gov

For non-volatile compounds like sodium gentisate, a derivatization step is often required prior to GC-MS analysis to increase their volatility. This typically involves converting the carboxylic acid and hydroxyl groups into less polar, more volatile esters or ethers. The analysis of these derivatives can then proceed, providing clear confirmation of the presence and structure of the gentisate moiety in the reaction products. scirp.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Degradation Product Characterization

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for identifying and structurally characterizing compounds in complex mixtures, making it indispensable for studying the degradation of pharmaceutical substances. nih.govnih.gov The method is particularly well-suited for analyzing the degradation products of sodium gentisate that may form under various stress conditions, such as exposure to acid, base, light, or oxidizing agents. nih.gov

The process begins with the separation of the degradation mixture using High-Performance Liquid Chromatography (HPLC). nih.govnih.gov The separated components then flow into the mass spectrometer. In the first stage (MS1), parent ions corresponding to the degradation products are detected. For structural elucidation, a specific parent ion is selected and subjected to fragmentation in a collision cell. The resulting fragment ions are then analyzed in the second stage (MS2), producing a tandem mass spectrum. nih.gov This fragmentation pattern provides detailed structural information, allowing for the identification of unknown degradation products by piecing together the molecular structure from its fragments. nih.govresearchgate.net This approach enables the creation of a comprehensive degradation profile and pathway for sodium gentisate. nih.gov

Spectroscopic and Spectrophotometric Methodologies

Spectroscopic methods, particularly UV-Visible spectrophotometry, provide a simple, rapid, and cost-effective approach for the quantitative analysis of sodium gentisate. researchgate.net These methods are based on the principle that molecules absorb light at specific wavelengths, and the amount of light absorbed is directly proportional to the concentration of the substance in the solution (Beer's Law). ksu.edu.sa

Aqueous solutions of gentisic acid (the conjugate acid of sodium gentisate) exhibit a characteristic absorption maximum at 320 nm when the pH is adjusted to a range between 5.0 and 8.0. researchgate.net The absorbance at this wavelength is proportional to the concentration. This property allows for the direct quantification of sodium gentisate in various preparations. researchgate.net Spectrophotometric methods can also be developed to determine sodium gentisate in the presence of its degradation products or other related compounds, such as salicylic (B10762653) acid. For instance, by measuring the absorbance at multiple wavelengths, simultaneous equations can be used to calculate the concentration of each component in a mixture. researchgate.netnih.gov

Table 3: Spectrophotometric Parameters for Gentisic Acid

Parameter Value Conditions Source
Absorption Maximum (λmax) 320 nm Aqueous solution, pH 5.0-8.0 researchgate.net

| Isobestic Point (with Salicylic Acid) | 306.5 nm | Aqueous solution, pH 5.0-8.0 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Oxidation Studies and Detection

Ultraviolet-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique in the study of sodium gentisate, particularly for monitoring its oxidation and for quantitative detection. This method relies on the principle that molecules absorb light at specific wavelengths in the UV and visible regions of the electromagnetic spectrum.

In the context of enzymatic oxidation, UV-Vis spectrophotometry is the primary method for assaying the activity of gentisate 1,2-dioxygenase, an enzyme that catalyzes the cleavage of the aromatic ring of gentisate. The reaction product, maleylpyruvate, has a distinct absorbance maximum at 330 nm. nih.govnih.gov Researchers monitor the increase in absorbance at this wavelength to determine the rate of the enzymatic reaction. nih.govnih.gov The molar extinction coefficient for maleylpyruvate has been reported as 10,200 M⁻¹ cm⁻¹ or 10,800 M⁻¹ cm⁻¹, which is crucial for calculating the specific activity of the enzyme. nih.govnih.gov

Beyond enzymatic studies, UV-Vis spectrophotometry can be employed for the detection of gentisate in solution, often following a chemical oxidation step. A novel method involves the oxidation of gentisic acid (the acidic form of sodium gentisate) by adding sodium hydroxide (NaOH) and sodium hypochlorite pentahydrate (NaOCl·5H₂O). nih.govnih.govplos.org This reaction induces a color change and results in a unique absorption spectrum with a new peak at approximately 500 nm. nih.govnih.govplos.org This shift to the visible region allows for more specific detection compared to measurements in the UV region. nih.gov This spectrophotometric method provides a means to detect gentisate in sample solutions without the need for more complex or expensive analytical instruments. nih.govplos.org Studies have shown that the absorbance at 500 nm exhibits a linear trend for gentisic acid concentrations in the range of 60 to 120 mg/L, indicating its utility for quantification. nih.gov

Infrared (IR) Spectroscopy for Structural Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule, thereby providing critical information about its structure. When a molecule is irradiated with infrared radiation, its bonds vibrate at specific frequencies. The resulting IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumber, cm⁻¹), which serves as a unique molecular "fingerprint."

For sodium gentisate, the IR spectrum reveals the presence of its key functional groups. The spectrum would be expected to show a broad absorption band in the range of 3600–3000 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl (-OH) groups. Additionally, characteristic bands for the carboxylate group (COO⁻) are prominent. Specifically, asymmetric and symmetric stretching vibrations of the COO⁻ group are typically observed around 1600 cm⁻¹ and 1410 cm⁻¹, respectively. nih.gov The presence of the aromatic ring would also be confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region and C-H bending vibrations below 900 cm⁻¹. While detailed spectral analysis of sodium gentisate is not extensively published, the principles of IR spectroscopy allow for its structural confirmation by identifying these characteristic absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed elucidation of molecular structures, providing information on the connectivity and spatial arrangement of atoms. hyphadiscovery.com The technique is based on the magnetic properties of atomic nuclei, most commonly ¹H (proton) and ¹³C.

In the structural analysis of sodium gentisate, ¹H NMR would reveal distinct signals for the protons on the aromatic ring and the hydroxyl groups. The chemical shifts, integration (area under the peak), and coupling patterns of the aromatic protons would confirm their substitution pattern on the benzene ring. ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

NMR is also crucial for identifying reaction products involving gentisate. For instance, in studies of the enzymatic cleavage of gentisate by gentisate 1,2-dioxygenase, ¹H NMR has been used to identify the reaction product, maleylpyruvate. mdpi.com This confirms the mechanism of the enzyme's action. A standard dataset for structure elucidation typically includes ¹H, ¹³C, and various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the complete chemical structure. hyphadiscovery.com

Biochemical and Biophysical Characterization Techniques for Enzymes

The study of sodium gentisate often involves the characterization of enzymes that metabolize it, such as gentisate 1,2-dioxygenase (GDO). This enzyme is central to the aerobic degradation pathway of various aromatic compounds. oup.com

Enzyme Activity Assays and Kinetic Parameter Determination (K_m, k_cat/K_m)

Enzyme activity assays are fundamental for studying enzyme function. For gentisate 1,2-dioxygenase, the activity is typically measured spectrophotometrically. nih.govnih.gov The assay quantifies the formation of the product, maleylpyruvate, by monitoring the increase in absorbance at 330 nm. nih.govnih.gov One unit of enzyme activity is defined as the amount of enzyme that produces 1 µmol of maleylpyruvate per minute under specified conditions. nih.govnih.gov

From these activity measurements, key kinetic parameters can be determined by measuring initial reaction rates at various substrate (gentisate) concentrations. These parameters, including the Michaelis constant (Kₘ) and the maximal velocity (Vₘₐₓ), are calculated by fitting the data to the Michaelis-Menten equation. nih.govmdpi.com The Kₘ value represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate. The catalytic efficiency of the enzyme is often expressed as k_cat/Kₘ. nih.gov

Kinetic Parameters of Gentisate 1,2-Dioxygenase from Various Organisms
OrganismApparent Kₘ for Gentisate (µM)k_cat/Kₘ (s⁻¹ M⁻¹)Reference
Sphingomonas sp. strain RW5155.11 x 10⁶ nih.gov
Pseudarthrobacter phenanthrenivorans Sphe325.9 ± 4.4- mdpi.com
Pseudomonas alcaligenes NCIB 9867 (P25X)924.41 x 10⁵ nih.gov
Pseudomonas putida NCIB 9869 (P35X)1433.93 x 10⁵ nih.gov
Klebsiella pneumoniae M5al52- oup.com

Protein Purification Strategies (e.g., Ion-Exchange Chromatography, Gel Filtration, Affinity Chromatography)

To study an enzyme's properties, it must first be purified from a complex mixture of cellular proteins. A multi-step purification protocol is typically employed, utilizing various chromatography techniques that separate proteins based on their physical and chemical properties.

Ion-Exchange Chromatography : This technique separates proteins based on their net charge. For gentisate 1,2-dioxygenase, anion-exchange chromatography using a matrix like DEAE-Sepharose has been successfully used. nih.gov The protein is bound to the positively charged column and then eluted using a salt gradient (e.g., 0.1 to 0.5 M NaCl). nih.gov

Gel Filtration Chromatography : Also known as size-exclusion chromatography, this method separates proteins based on their size. It is often used as a final polishing step in purification and also for determining the native molecular mass of the enzyme. nih.gov

Affinity Chromatography : This highly specific method utilizes the unique binding properties of a protein. A common strategy involves engineering the enzyme with a "His-tag" (a sequence of histidine residues). mdpi.com The tagged protein can then be purified in a single step using immobilized metal affinity chromatography (IMAC), where the His-tag binds to chelated metal ions (e.g., Ni²⁺) on a resin. mdpi.com This approach can simultaneously purify and immobilize the enzyme. mdpi.com

A typical purification of gentisate 1,2-dioxygenase from Sphingomonas sp. strain RW5 resulted in a 42-fold purification of the specific activity. nih.gov

Molecular Mass Estimation of Enzymes (e.g., SDS-PAGE, Gel Filtration Chromatography)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) : This is the standard method for determining the molecular mass of denatured protein subunits. nih.govbio-rad.com The protein is treated with SDS, a detergent that unfolds the protein and imparts a uniform negative charge. The protein then migrates through a polyacrylamide gel in an electric field, with smaller proteins moving faster. By running molecular weight standards alongside the sample, the subunit mass of the unknown protein can be accurately estimated. bio-rad.com

Gel Filtration Chromatography : This technique is used to estimate the molecular mass of the native, intact enzyme in its folded state. The enzyme is passed through a column packed with porous beads, and its elution volume is compared to that of standard proteins of known molecular weight. nih.gov

By comparing the results from SDS-PAGE and gel filtration, the quaternary structure of the enzyme can be deduced. For example, gentisate 1,2-dioxygenases from several bacterial species have been shown to be homotetramers, meaning they are composed of four identical subunits. nih.govoup.comnih.gov

Molecular Mass Estimation of Gentisate 1,2-Dioxygenase from Various Organisms
OrganismNative Molecular Mass (kDa) (Method)Subunit Molecular Mass (kDa) (Method)Deduced StructureReference
Sphingomonas sp. strain RW5178 ± 7.0 (Gel Filtration)39 ± 1.0 (SDS-PAGE)Homotetramer nih.gov
Pseudomonas alcaligenes NCIB 9867 (P25X)154 (Gel Filtration)39 (SDS-PAGE)Tetramer nih.gov
Pseudomonas putida NCIB 9869 (P35X)82 (Gel Filtration)41 (SDS-PAGE)Dimer nih.gov
Klebsiella pneumoniae M5al159 (Gel Filtration)38 (SDS-PAGE)Tetramer oup.com
Moraxella osloensis~154,000 (Gel Filtration)40 (SDS-PAGE)Tetramer nih.gov

pH-Dependence and Stability Profiling of Enzymatic Activity

The enzymatic degradation of gentisate is a key area of research, with a focus on the enzyme gentisate 1,2-dioxygenase. The activity and stability of this enzyme are critically influenced by pH. Studies on gentisate 1,2-dioxygenases from various microorganisms, such as Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869, have shown that the optimal pH for activity is typically around 8.0. nih.gov However, the stability of the enzyme can vary depending on its source. For instance, the enzyme from P. alcaligenes (P25X) is more stable in a pH range of 5.0 to 7.5, while the enzyme from P. putida (P35X) exhibits maximum stability between pH 7.0 and 9.0. nih.gov

Similarly, research on the gentisate 1,2-dioxygenase from Sphingomonas sp. strain RW5 indicated a pH optimum for activity around 7.0, with a significant decrease in activity below pH 6.0 and above pH 8.0. nih.gov In another study, both free and immobilized gentisate 1,2-dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 were found to be active between pH 5.0 and 10.5, completely losing activity at pH 4.5 and 11.0. dtic.mil

These findings highlight the importance of pH in controlling the enzymatic cleavage of the gentisate ring, a crucial step in its metabolic pathway. The differences in optimal pH and stability ranges across enzymes from various organisms underscore the diversity of microbial metabolic systems.

Table 1: pH Profiles of Gentisate 1,2-Dioxygenase from Various Sources

Enzyme Source Optimal pH for Activity pH Range for Stability
Pseudomonas alcaligenes NCIB 9867 (P25X) ~8.0 5.0 - 7.5
Pseudomonas putida NCIB 9869 (P35X) ~8.0 7.0 - 9.0
Sphingomonas sp. strain RW5 ~7.0 Not specified
Pseudarthrobacter phenanthrenivorans Sphe3 (free and immobilized) Not specified 5.0 - 10.5

Electrochemical Methods

Electrochemical techniques offer a sensitive and direct means of investigating the redox properties of molecules like sodium gentisate.

Cyclic Voltammetry for Redox Potential Evaluation

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the oxidation and reduction processes of a substance. For phenolic compounds such as sodium gentisate, CV can provide valuable information about their redox potential, which is related to their antioxidant capacity. The technique involves applying a linearly varying potential to an electrode and measuring the resulting current.

In a typical cyclic voltammogram for a phenolic compound, an anodic peak is observed during the forward scan, corresponding to the oxidation of the hydroxyl groups on the aromatic ring. The potential at which this peak occurs (the anodic peak potential, Epa) is a key parameter that reflects the ease of oxidation of the compound. A lower Epa value generally indicates a higher antioxidant potential.

While specific cyclic voltammetry studies on sodium gentisate are not extensively detailed in recent literature, the principles of the technique as applied to other phenolic compounds are directly relevant. The oxidation of the dihydroxybenzoic acid structure of gentisate at an electrode surface would involve the transfer of electrons, and the resulting voltammogram would provide its characteristic redox signature. The shape of the CV curve can also offer insights into the reversibility of the redox process and the stability of the resulting oxidized species.

Quantitative Estimation in Biological Matrices for Research Purposes

The ability to accurately measure the concentration of sodium gentisate in biological samples such as plasma and urine is essential for pharmacokinetic and metabolic studies in a research context. Various analytical methods can be employed for this purpose, each with its own advantages in terms of sensitivity, specificity, and throughput.

While specific, modern validated methods for sodium gentisate are not widely published, established techniques for the quantification of similar small molecule phenolic compounds in biological fluids are applicable. These methods typically involve a sample preparation step to remove proteins and other interfering substances, followed by instrumental analysis.

Commonly used techniques include:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with ultraviolet (UV) detection, is a robust and widely used method for separating and quantifying compounds in complex mixtures. For sodium gentisate, a reversed-phase HPLC method would likely be employed, with detection at a wavelength corresponding to the absorbance maximum of gentisic acid.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers very high sensitivity and specificity, making it ideal for detecting low concentrations of analytes in complex biological matrices. LC-MS/MS methods are developed to be highly selective for the target compound, minimizing interference from other substances in the sample.

UV-Vis Spectrophotometry: While less specific than chromatographic methods, UV-Vis spectrophotometry can be a simpler and more rapid method for quantifying a compound in relatively clean samples or for initial estimations. The quantification would be based on the characteristic absorbance of gentisic acid at a specific wavelength.

The choice of method depends on the specific requirements of the research, including the expected concentration range of the analyte, the complexity of the biological matrix, and the required throughput of the analysis.

Preclinical Research Models and in Vitro Cellular Systems

In Vitro Cellular and Subcellular Models

In vitro models encompass a range of systems, from isolated organelles to complex co-culture setups, allowing for targeted investigations into the specific interactions of sodium gentisate at different biological levels.

Isolated Organelle Models (e.g., Rat Liver Mitochondria)

Isolated organelle models, such as rat liver mitochondria (RLM), are employed to examine the direct effects of compounds on specific cellular components and their functions. Studies have investigated the antioxidant activity of gentisic acid, the related acid form of sodium gentisate, using isolated rat liver mitochondria. The presence of gentisic acid during gamma irradiation significantly reduced damage to lipids and proteins in RLM. ncats.ioresearchgate.net Gentisic acid demonstrated efficient scavenging of hydroxyl radicals and organohaloperoxyl radicals. ncats.io

Detailed research findings indicate that gentisic acid scavenged hydroxyl radicals with a rate constant of 1.1 × 1010 dm3mol-1s-1, producing approximately 76% reducing adduct radical and 24% oxidizing phenoxyl radical. ncats.io It also scavenged organohaloperoxyl radicals with a rate constant of 9.3 × 107 dm3 mol-1s-1. ncats.io These findings suggest that the antioxidant and radioprotective properties of gentisic acid are mediated through its phenoxyl group. researchgate.net

Low concentrations (100 μM) of gentisic acid have also been shown to inhibit succinate (B1194679) oxidase and succinate-cytochrome C reductase activities in guinea pig liver mitochondria. boffinaccess.com This inhibitory effect appears to be specific to a point in the electron chain located between succinate dehydrogenase and cytochrome C. boffinaccess.com The formation of 2-carboxy 1:4-benzoquinone from gentisic acid may be responsible for this inhibition, as quinones are known inhibitors of succinate oxidase activity. boffinaccess.com

Isolated Cell Models (e.g., Human Erythrocytes)

Isolated cell models, such as human erythrocytes, are used to study the effects of compounds on specific cell types and their physiological processes. The antioxidant activity of gentisic acid has been investigated using human erythrocytes, demonstrating protection against gamma radiation exposure. researchgate.net

Studies have also explored the effects of aspirin (B1665792) metabolites, including sodium gentisate (Na-GA), on NADH-Methaemoglobin (MHb) reductase (Diaphorase) activity in normal adult human erythrocytes. medicaljournal-ias.orgjournalagent.com Sodium gentisate, at a concentration of 50 mM, inhibited the enzyme activity by 90%. medicaljournal-ias.orgjournalagent.com This inhibition was observed to be of a non-competitive type, suggesting that sodium gentisate interacts with the enzyme molecule, possibly near the active site, causing allosteric changes that inhibit catalytic activity. medicaljournal-ias.orgjournalagent.com

Sodium gentisate at a concentration of 6 mmoles/liter has been shown to cause significant GSH and hemoglobin oxidation in human erythrocytes. jci.org In erythrocytes from individuals with a specific variant of Glucose-6-phosphate dehydrogenase (G-6-PD), incubation with sodium gentisate led to a steady increase in methaemoglobin concentration and complete oxidation of GSH. jci.org

Immune Cell Lines (e.g., Macrophage RAW 264.7 Cells) for Inflammatory Response Studies

Immune cell lines, such as macrophage RAW 264.7 cells, are valuable models for investigating the anti-inflammatory properties of compounds. Gentisic acid, a metabolite of aspirin, has been shown to inhibit prostaglandin (B15479496) formation in response to lipopolysaccharide (LPS) in macrophages. researchgate.net

In RAW 264.7 macrophages stimulated with LPS, gentisic acid (at concentrations of 10-100 µM) significantly suppressed the production of prostaglandin E2 (PGE2), which is dependent on cyclooxygenase-2 (COX-2) activity. researchgate.net This suggests that gentisic acid may contribute to the pharmacological actions of its parent compound by inhibiting COX-2-dependent PGE2 formation at inflammatory sites. researchgate.net Unlike salicylic (B10762653) acid, the major aspirin metabolite, and its derivative 2,6-dihydroxybenzoic acid, gentisic acid demonstrated this inhibitory effect on COX-2-dependent PGE2 synthesis in RAW 264.7 cells. researchgate.net

Adipocyte Cell Lines (e.g., 3T3-L1 Cells) for Adipogenesis Research

Research on the effects of sodium gentisate specifically on adipogenesis using cell lines like 3T3-L1 was not found in the provided search results.

Co-culture Systems for Investigating Cellular Interactions

While co-culture systems are recognized as valuable tools for studying cellular interactions, specific research detailing the use of co-culture systems to investigate the effects of sodium gentisate was not found in the provided search results. However, RAW 264.7 cells, mentioned in section 5.1.3, can be incorporated into co-culture systems, such as in gastrointestinal barrier models. atcc.org

Fibroblast-like Synoviocytes (FLS) in Rheumatoid Arthritis Contexts

Fibroblast-like synoviocytes (FLS) are key cellular components of the synovial membrane that play a significant role in the pathogenesis of rheumatoid arthritis (RA) nih.govnih.gov. In RA, FLS exhibit an aggressive phenotype, contributing to synovial inflammation, hyperplasia, and joint damage through the production of cytokines, inflammatory mediators, and proteolytic enzymes nih.govnih.gov. Studies using cultured FLS isolated from synovial tissue are a valuable tool for understanding RA pathogenesis and evaluating potential therapeutic targets nih.gov. Research has indicated that aspirin metabolites, including gentisic acid, can inhibit beta-oxidation in fibroblasts obtained from patients with rheumatic fever boffinaccess.com. Specifically, gentisic acid demonstrated a dose-dependent inhibition of palmitate oxidation in both control and rheumatic fever patient cells, with a more pronounced effect observed in cells from rheumatic fever patients boffinaccess.com. Inhibition began at concentrations as low as 1 mM, reaching 30% inhibition at 6 mM and 50% at 12 mM boffinaccess.com.

Preclinical Animal Models (Non-Human)

Preclinical animal models are essential for evaluating the systemic effects and potential therapeutic efficacy of compounds before human trials. Various non-human models have been utilized in research involving sodium gentisate or its related compound, gentisic acid.

Pharmacokinetic and Bioavailability Studies in Rat Models

Pharmacokinetic and bioavailability studies are crucial for understanding how a compound is absorbed, distributed, metabolized, and excreted in a biological system. Research involving gentisic acid in rats has been conducted to determine these parameters ijpsr.com. An in vivo study in rats administered gentisic acid at 50 mg/kg, either orally or intravenously, showed rapid absorption after oral administration, with a maximum plasma concentration (Cmax) of 312 µg/mL occurring at 15 minutes ijpsr.com. The plasma exposure, measured by AUClast, was comparable between oral (765 hµg/mL) and intravenous (770 hµg/mL) administration, indicating a high relative bioavailability of 99.35% for the oral dose ijpsr.com. This suggests that gentisic acid is well-absorbed orally in rats ijpsr.com.

Table 1: Pharmacokinetic Parameters of Gentisic Acid in Rats (50 mg/kg) ijpsr.com

ParameterOral Administration (Mean ± SD)Intravenous Administration (Mean ± SD)
Cmax (µg/mL)312-
Tmax (h)0.083-
AUClast (h*µg/mL)765770
Relative Bioavailability (%)99.35-

Note: SD values were not available in the source for Cmax and AUClast.

Canine Models of Septic Shock for Organ Dysfunction and Cardiovascular Effects

Septic shock is a life-threatening condition characterized by profound circulatory, cellular, and metabolic abnormalities, often leading to organ dysfunction vin.com. Canine models of septic shock have been used to investigate potential therapeutic interventions. Research comparing sodium gentisate (GSS) with norepinephrine (B1679862) (NE) in a canine model of Pseudomonas aeruginosa septic shock explored their effects on systemic hemodynamics, lactic acidemia (LA), and hepatic mitochondrial function nih.govnih.gov. Both NE and GSS were effective in reversing the reduction in mean arterial pressure and increasing maximal mitochondrial respiration in hepatic tissue nih.gov. However, only GSS treatment resulted in a reduction in lactic acidemia nih.gov. This suggests that while both compounds could improve cardiovascular collapse and mitochondrial dysfunction, sodium gentisate had an additional beneficial effect on lactate (B86563) levels in this model nih.gov.

Rodent Models for Oxidative Stress and Radioprotection Studies

Oxidative stress plays a significant role in various pathological conditions, including radiation-induced damage ncats.ionih.gov. Rodent models, such as rats and mice, are frequently used to study oxidative stress and evaluate radioprotective agents. Gentisic acid has been investigated for its antioxidant and radioprotective properties in these models ncats.ioncats.ioresearchgate.net. Studies using isolated rat liver mitochondria (RLM) and human erythrocytes demonstrated that gentisic acid could significantly reduce gamma radiation-induced damage to lipids and proteins in RLM ncats.ioresearchgate.net. Gentisic acid acts as an efficient scavenger of hydroxyl radicals, producing reducing adduct radicals and oxidizing phenoxyl radicals ncats.io. It also scavenges organohaloperoxyl radicals ncats.io. This radical scavenging activity contributes to its antioxidant and radioprotective effects in biological systems ncats.ioncats.ioresearchgate.net.

Animal Models of Inflammatory Conditions (e.g., Rheumatoid Arthritis in Rats)

Animal models of inflammatory conditions, particularly rheumatoid arthritis in rats, are widely used to study disease mechanisms and test anti-inflammatory and anti-arthritic agents neurofit.comismni.orgnih.gov. Models such as adjuvant-induced arthritis and collagen-induced arthritis in rats exhibit features resembling human RA, including joint inflammation, bone resorption, and cartilage destruction neurofit.comismni.org. While the provided search results highlight the use of these models and the investigation of various agents, direct studies specifically detailing the effects of sodium gentisate in these particular rat models of inflammatory conditions were not prominently found within the immediate search snippets, aside from the general mention of gentisic acid's antirheumatic properties and studies on its metabolism and effects in rheumatic fever contexts ncats.ioboffinaccess.comresearchgate.net. However, the known anti-inflammatory and antirheumatic properties of gentisic acid ncats.ioncats.io suggest a potential for investigation in these models.

Radioprotective Effects in Biological Systems

The radioprotective effects of gentisic acid have been observed in various biological systems, primarily attributed to its antioxidant properties ncats.ioncats.ioresearchgate.netgoogle.com. As discussed in the context of rodent models, gentisic acid effectively scavenges free radicals generated by radiation, such as hydroxyl radicals and organohaloperoxyl radicals, thereby reducing oxidative damage to cellular components like lipids and proteins ncats.ioresearchgate.net. This protective effect has been demonstrated in vitro using isolated rat liver mitochondria and human erythrocytes exposed to gamma radiation ncats.ioresearchgate.net. Furthermore, gentisic acid has been explored as a potential radioprotectant in the context of radiopharmaceutical compositions, where it can help stabilize radiohalogens and reduce the generation of volatile free radioiodine google.com. Its inclusion in formulations with other radioprotectants like sodium thiosulfate (B1220275) and ascorbic acid has been considered to enhance stability google.com.

Genetic and Metabolic Engineering Perspectives

Molecular Characterization of Gentisate Catabolic Genes and Operons

Understanding how microorganisms break down gentisate is fundamental to manipulating these pathways. This involves identifying the specific genes and enzyme systems responsible for gentisate catabolism.

Gene Cloning, Expression, and Functional Annotation

Research has focused on identifying and characterizing the genes involved in the microbial degradation of gentisate. This often involves cloning these genes, expressing them in suitable host organisms, and functionally annotating the proteins they encode. For instance, studies have characterized a gene encoding gentisate 1,2-dioxygenase from Pseudomonas alcaligenes, an enzyme critical for cleaving the gentisate ring structure eragene.com. Functional annotation helps in understanding the specific biochemical reactions catalyzed by these enzymes within the gentisate degradation pathway. The genetic organization of gentisate pathway genes has been investigated in bacteria like Corynebacterium glutamicum, providing insights into potential operonic structures that regulate their expression wikipedia.org. Furthermore, functional annotation of genes involved in gentisate degradation has been performed in Pseudomonas species, revealing the enzymatic steps involved in this catabolic process fishersci.se.

Comparative Genomics of Degradative Pathways Across Microorganisms

Comparative genomics plays a vital role in understanding the diversity and evolution of gentisate degradation pathways across different microbial species. By comparing the genetic makeup of various microorganisms capable of degrading gentisate, researchers can identify conserved genes and pathways, as well as species-specific adaptations. Comparative genomic studies have been conducted on gentisate degradation pathways in Pseudomonas, highlighting variations in gene content and organization among different strains fishersci.se. Similarly, the gentisate pathway in Corynebacterium glutamicum has been compared to those found in other bacteria, revealing similarities and differences in the enzymatic steps and regulatory mechanisms involved wikipedia.org. These comparisons provide valuable information for predicting degradation capabilities in newly sequenced organisms and for selecting appropriate microbial platforms for genetic engineering.

Metabolic Engineering for Enhanced Gentisate Production

Metabolic engineering approaches aim to redesign cellular pathways in host microorganisms to improve the production of desired compounds like gentisate. This involves introducing or modifying genes to channel metabolic flux towards the target molecule.

Construction of Plasmid-Free Biosynthetic Pathways in Host Microorganisms

A key strategy in metabolic engineering for industrial production is the construction of stable, plasmid-free biosynthetic pathways. This often involves integrating the genes responsible for gentisate biosynthesis directly into the chromosome of the host microorganism. This approach minimizes the risk of plasmid loss and reduces the need for selective pressure, making the engineered strains more robust for large-scale fermentation. Studies have demonstrated the construction of gentisate biosynthesis pathways in Escherichia coli using chromosomal integration, leading to the development of stable production strains sigmaaldrich.com. Similar strategies have been explored in other host microorganisms to establish reliable gentisate production platforms mitoproteome.org.

Strategies for Enhancing Precursor Supply and Blocking Downstream Conversion

Efficient production of gentisate through metabolic engineering requires optimizing the supply of metabolic precursors and preventing the conversion of gentisate into unwanted byproducts. Strategies include enhancing the flux through the shikimate pathway, which provides chorismate, a key precursor for gentisate biosynthesis sigmaaldrich.com. This can be achieved by overexpressing bottleneck enzymes or disrupting regulatory mechanisms that limit flux. Additionally, engineers employ techniques to block or attenuate competing pathways that divert precursors away from gentisate synthesis or degrade the produced gentisate sigmaaldrich.commitoproteome.org. These strategies collectively aim to maximize the carbon flow towards gentisate.

Enzyme Engineering and Biocatalysis Applications

Enzymes within metabolic pathways, such as the gentisate pathway, are crucial for the biotransformation of various compounds. Engineering these enzymes can lead to improved catalytic efficiency, altered substrate specificity, and enhanced stability, broadening their utility in biocatalysis for chemical synthesis and degradation processes.

Investigation of Broad Substrate Specificity of Gentisate Pathway Enzymes

Gentisate 1,2-dioxygenase (GDO), a key enzyme in the gentisate pathway, catalyzes the extradiol cleavage of gentisate, opening the aromatic ring to form maleylpyruvate (B1239739). nih.govmdpi.com Research has shown that GDOs from different bacterial species can exhibit broad substrate specificities towards various alkyl and halogenated gentisate analogs. nih.govresearchgate.netasm.org

Studies on gentisate 1,2-dioxygenases from Pseudomonas alcaligenes NCIB 9867 and Pseudomonas putida NCIB 9869 revealed that both enzymes showed broad substrate specificities for substituted gentisates. nih.gov While the kinetic turnover characteristics for gentisate were similar between the two enzymes, higher catalytic efficiency (kcat/Km) values were observed for substituted gentisates. nih.gov Specifically, Km values for 3-substituted gentisates were found to be lower than those for unsubstituted gentisate in NagI, a GDO from Ralstonia sp. strain U2, indicating a higher substrate affinity, although specific activities were lower. asm.org

Another study on a putative gentisate 1,2-dioxygenase (GDOxp) from Xanthobacter polyaromaticivorans 127W demonstrated high dioxygenase activity against both gentisate and 1,4-dihydroxy-2-naphthoate, suggesting unusually broad substrate specificity for this enzyme. researchgate.net Conversely, a GDO from Rhodococcus opacus 1CP showed narrow substrate specificity, oxidizing only gentisate among fourteen tested analogs, highlighting the diversity in substrate preferences among GDOs from different sources. researchgate.netresearchgate.net

Understanding the structural determinants of substrate specificity in gentisate dioxygenases is crucial for designing enzymes with tailored activity for specific substrates. Comparative studies of GDOs from different bacterial species can facilitate this understanding. nih.gov

Methods for Enzyme Stabilization (e.g., Immobilization on Nanoparticles)

Enzyme stability is a critical factor for their industrial application. Immobilization on solid supports is a widely used strategy to enhance enzyme stability, reusability, and tolerance to various environmental conditions. mdpi.commdpi.com Nanoparticles, due to their high surface area and potential for functionalization, have emerged as promising carriers for enzyme immobilization. mdpi.commdpi.com

The immobilization of gentisate 1,2-dioxygenase from Pseudarthrobacter phenanthrenivorans Sphe3 on Ni2+-functionalized Fe3O4-polydopamine magnetic nanoparticles (Ni2+-PDA-MNPs) has been investigated as a method for enzyme stabilization. mdpi.comresearchgate.netresearchgate.net This study reported that the immobilized GDO exhibited enhanced thermal stability compared to the free enzyme. mdpi.comresearchgate.netresearchgate.net For instance, at 30 °C, 40 °C, and 50 °C, the immobilized enzyme retained more activity over time than the free enzyme. mdpi.comresearchgate.netresearchgate.net Furthermore, when stored at -20 °C, the immobilized GDO retained over 60% of its initial activity after 30 days, whereas the free enzyme completely lost activity after 10 days. mdpi.comresearchgate.net The immobilized nanoparticle-enzyme conjugate also demonstrated reusability, retaining over 50% of its activity up to the fifth reaction cycle. mdpi.comresearchgate.net

This research indicates that immobilization on functionalized magnetic nanoparticles is a viable method for improving the stability and reusability of gentisate 1,2-dioxygenase, which is beneficial for its application in biocatalytic processes. mdpi.comresearchgate.net

Harnessing Enzymes for Oxidative Coupling and Novel Compound Synthesis

Enzymes can be harnessed for various synthetic applications, including oxidative coupling reactions, to produce novel compounds. While the primary role of gentisate pathway enzymes like GDO is the degradation of aromatic compounds, the broader field of enzyme catalysis explores their potential in synthesis.

Sodium gentisate itself has been identified as a reactant involved in oxidative coupling reactions, with the resulting products potentially serving as antioxidants and tyrosinase inhibitors. chemicalbook.com This suggests that enzymes capable of catalyzing oxidative coupling reactions could potentially utilize gentisate or its derivatives as substrates for the synthesis of value-added products.

Although specific examples of gentisate pathway enzymes being directly harnessed for the synthesis of novel compounds through oxidative coupling are not extensively detailed in the provided search results, the concept of using enzymes for oxidative coupling is well-established in biocatalysis. For example, horseradish peroxidase has been shown to catalyze the oxidative coupling of arbutin (B1665170) and gentisate. acs.org

The investigation of broad substrate specificity of gentisate pathway enzymes (Section 6.3.1) implies that some of these enzymes might possess catalytic promiscuity or could be engineered to accept non-natural substrates, potentially including those relevant to oxidative coupling or other synthetic routes. Directed evolution and enzyme engineering techniques can be applied to modify the active site and substrate binding pockets of these enzymes to favor specific synthetic reactions. caltech.edu

Furthermore, the product of the GDO reaction, maleylpyruvate, is an intermediate that can be further transformed by other enzymes in the pathway or potentially diverted into novel synthetic routes through metabolic engineering strategies. nih.gov

The application of enzymes from degradation pathways, like the gentisate pathway, in synthetic biocatalysis is an active area of research. By understanding their mechanisms and substrate range, and through protein engineering, these enzymes could be adapted for the synthesis of novel chemicals, including those formed through oxidative coupling.

Derivatives and Analogues of Sodium Gentisate in Research

Gentisic Acid Ethanolamide and its Derivatives

Gentisic acid ethanolamide (GAE) is a derivative formed from the conjugation of gentisic acid with ethanolamine. This compound has a molecular formula of C9H13NO4 and a molecular weight of 211.21 g/mol . ontosight.ai It is also known as 2,5-dihydroxybenzoic acid compound with 2-aminoethanol (1:1). ontosight.ai GAE has been explored for various applications in life science and biology, including its use as an intermediate in pharmaceutical synthesis, a chelating agent, and a research tool. ontosight.ai It has also been used as a complexing agent in pharmaceutical parenterals and as a solubilizer in some pharmaceutical preparations. medkoo.com Historically, gentisic acid ethanolamide was used in the treatment of rheumatic fever. sci-hub.seahajournals.orgcapes.gov.br

The synthesis of gentisic acid ethanolamide typically involves the formation of an amide bond between the carboxyl group of gentisic acid and the amino group of ethanolamine. This reaction can be facilitated by coupling agents or by activating the carboxyl group. GAE exhibits redox-active properties, including the mediation of Fe(III) to Fe(II) reduction. Its structure, combining the aromatic hydroxyl groups of gentisic acid with the amine and hydroxyl functionalities of ethanolamine, is thought to enhance its ability to act as an organic ligand in metal-ion interactions. Research suggests GAE possesses antioxidant and anti-inflammatory properties, potentially modulating pathways such as the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway.

Modified Formulations (e.g., Methyl Cellulose-Sodium Gentisate)

Modified formulations involving sodium gentisate have been investigated to potentially improve its properties, such as absorption and stability. One example includes formulations combining sodium gentisate with methyl cellulose (B213188). ahajournals.orgcapes.gov.br Methyl cellulose is a chemical compound derived from cellulose, used as a thickener, emulsifier, and suspending agent in various products, including pharmaceuticals. fishersci.cafishersci.canih.gov It is a hydrophilic white powder that dissolves in cold water, forming a viscous solution or gel. fishersci.cafishersci.canih.gov

Studies have explored the effect of methyl cellulose on the absorption and excretion of gentisates. ahajournals.org Data suggests that methyl cellulose may have a retarding action on the absorption of gentisic acid and its derivatives. ahajournals.org Research in rheumatic fever patients treated with various gentisates, alone and in combination with methyl cellulose, provided data on 24-hour urinary excretion. ahajournals.org These studies aimed to understand how such formulations might influence the metabolic fate and blood levels of gentisates. ahajournals.org

Sulfonated Gentisic Acid Derivatives (e.g., Dobesilic Acid)

Sulfonated derivatives of gentisic acid represent another class of analogues explored in research. Dobesilic acid (2,5-dihydroxybenzenesulfonic acid) is a prominent example of a sulfonated gentisic acid derivative. wikipedia.orguni.lu It is classified as both a phenol (B47542) and a sulfonic acid. wikipedia.org Salts of dobesilic acid, such as calcium dobesilate, are used as pharmaceutical drugs. wikipedia.orgwikipedia.org Calcium dobesilate is a vasoprotective agent used for conditions involving altered capillary permeability, such as diabetic retinopathy and chronic venous disease. wikipedia.orgwikipedia.orgviamedica.plresearchgate.net

Dobesilic acid can be synthesized through the sulfonation of hydroquinone (B1673460) followed by neutralization. researchgate.net Research on dobesilic acid and its salts includes studies on their pharmacodynamics, pharmacokinetics, and analytical methods for their determination in biological samples. wikipedia.orgingentaconnect.com Calcium dobesilate, for instance, has been shown to decrease capillary permeability, platelet aggregation, and blood viscosity. researchgate.net Recent studies also indicate it acts as a potent antioxidant, particularly against the hydroxyl radical, and can improve diabetic endothelial dysfunction. researchgate.net

Novel Glycoside Derivatives Synthesized via Enzymatic Reactions

Research has also focused on the synthesis of novel glycoside derivatives of gentisic acid, often utilizing enzymatic reactions. Gentisic acid 5-O-β-D-glucoside is an example of such a derivative. ontosight.ai This compound is a glycoside derivative of gentisic acid with a β-D-glucopyranosyl group attached at the 5-position. ontosight.ai The addition of a glucoside moiety can influence the compound's solubility, stability, and bioavailability compared to the original gentisic acid. ontosight.ai

Studies on gentisic acid 5-O-β-D-glucoside and similar glycoside derivatives have indicated potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. ontosight.ai These properties suggest potential applications in the development of therapeutic agents. ontosight.ai The synthesis of such glycosides via enzymatic methods offers a potential route for producing these modified compounds with specific structural features.

Gentisate Salts of Complex Organic Molecules for Enhanced Properties

The formation of gentisate salts with complex organic molecules is an area of research aimed at enhancing the properties of these molecules. This approach can be used to improve solubility, dissolution rate, or other physicochemical characteristics of poorly soluble compounds. While direct research on "gentisate salts of complex organic molecules" specifically with sodium gentisate as the focus is less explicitly detailed in the provided results, the principle of forming salts with gentisic acid or its sodium salt to improve properties of other compounds is relevant.

For example, pharmaceutical cocrystal development has explored using gentisic acid to form cocrystals with poorly water-soluble drugs to improve their solubility and oral absorption. mdpi.com This demonstrates the utility of the gentisate moiety in modifying the solid-state properties and dissolution behavior of other organic molecules. The formation of salts, including sodium salts, is a common strategy in pharmaceutical formulation to improve the solubility and bioavailability of acidic or basic drugs. researchgate.net

Structure-Activity Relationship Studies for Optimized Biological Function (Implied)

Although not explicitly detailed as a separate section in the search results, the investigation into derivatives and analogues of sodium gentisate inherently involves structure-activity relationship (SAR) studies. SAR studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. By synthesizing and testing various derivatives like gentisic acid ethanolamide, sulfonated gentisic acid derivatives (e.g., dobesilic acid), and glycoside derivatives, researchers gather data that helps correlate specific structural features with observed biological effects (e.g., antioxidant, anti-inflammatory, vasoprotective activity). sci-hub.seresearchgate.netontosight.ai

For instance, the differing properties and applications of gentisic acid, sodium gentisate, gentisic acid ethanolamide, and dobesilic acid highlight how variations in the molecule, such as salt formation, amide formation, or sulfonation, lead to distinct biological profiles and therapeutic uses. This comparative analysis, even if not presented as formal SAR studies in the provided snippets, forms the basis for rational design and optimization of gentisate-based compounds for specific research or therapeutic goals. The exploration of different derivatives and formulations is driven by the objective of optimizing biological function, which is the core principle of SAR.

Q & A

Q. What are the standard methodologies for synthesizing and characterizing sodium gentisate in laboratory settings?

Sodium gentisate (C₇H₅NaO₄) is typically synthesized via the neutralization of gentisic acid (2,5-dihydroxybenzoic acid) with sodium hydroxide. Characterization involves:

  • Spectroscopic techniques : Nuclear Magnetic Resonance (NMR) for structural elucidation (e.g., ¹H and ¹³C NMR to confirm hydroxyl and carboxylate groups) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular weight (exact mass: 176.10 g/mol) and fragmentation patterns .
  • Purity assessment : High-performance liquid chromatography (HPLC) with UV detection at 254 nm to quantify impurities .
  • Crystallography : X-ray diffraction to determine crystal structure and intermolecular interactions .

Q. How can researchers quantify sodium gentisate in complex biological matrices?

Analytical methods include:

  • HPLC-UV/Vis : Reverse-phase chromatography with C18 columns, mobile phase (e.g., methanol:water:acetic acid), and detection at 320 nm (optimal for aromatic hydroxy acids) .
  • LC-MS/MS : For enhanced sensitivity in pharmacokinetic studies, using transitions like m/z 177 → 133 (gentisate ion) .
  • Colorimetric assays : Enzymatic coupling with gentisate 1,2-dioxygenase to produce chromophores measurable at 340 nm .

Q. What is the biochemical role of sodium gentisate in plant and microbial metabolic pathways?

Sodium gentisate is a key intermediate in:

  • Degradation of aromatic compounds : Bacteria like Burkholderia xenovorans LB400 metabolize 3-hydroxybenzoate (3-HBA) via gentisate to maleylpyruvate, facilitated by gentisate 1,2-dioxygenase (MhbD) .
  • Antioxidant pathways : In plants, gentisic acid derivatives scavenge reactive oxygen species (ROS), with sodium gentisate enhancing solubility for in vitro assays .

Advanced Research Questions

Q. How do bacterial gentisate pathways differ across species, and what genomic tools can identify these variations?

  • Genomic analysis : Burkholderia xenovorans LB400 harbors mhb gene clusters (e.g., mhbD for gentisate cleavage) and pca clusters for protocatechuate degradation. Transcriptomic studies reveal mhbD upregulation during 3-HBA metabolism .
  • Functional assays : Measure enzyme activities (e.g., gentisate 1,2-dioxygenase activity via UV absorbance at 340 nm) under varying carbon sources .
  • CRISPR-Cas9 knockouts : To validate gene essentiality in gentisate catabolism .

Q. What experimental approaches resolve contradictions in sodium gentisate’s pharmacological efficacy versus toxicity?

  • In vitro vs. in vivo models :
  • In vitro : Use human neutrophil cultures to assess granulocytopenia risk (e.g., reduced neutrophil counts at >10 mM sodium gentisate) .
  • In vivo : Rodent models with controlled dosing (e.g., 10 g/kg/day) to monitor leukopenia and hepatic metabolism .
    • Mechanistic studies : Compare sodium gentisate’s inhibition of hyaluronidase (anti-inflammatory) with its interference with myeloid cell differentiation .

Q. How can researchers optimize gentisate 1,2-dioxygenase activity for bioremediation applications?

  • Enzyme engineering : Rational design of Pseudaminobacter salicylatoxidans SDO variants for enhanced substrate flexibility (e.g., mutations at active-site residues like Phe-162) .
  • Kinetic assays : Monitor oxygen consumption rates or maleylpyruvate formation via stopped-flow spectroscopy .
  • Operational stability : Immobilize enzymes on silica nanoparticles to improve reusability in wastewater treatment systems .

Q. What statistical frameworks address variability in sodium gentisate’s toxicological data?

  • Dose-response modeling : Fit leukopenia incidence data to Hill equations to estimate EC₅₀ values .
  • Multivariate regression : Correlate toxicity with covariates like plasma concentration, renal clearance, and genetic polymorphisms .
  • Meta-analysis : Pool data from clinical case reports (e.g., granulocytopenia incidence: 0.5% in rheumatic patients) to assess risk factors .

Methodological Notes

  • Data reproducibility : Adhere to guidelines for experimental reporting (e.g., detailed synthesis protocols in Beilstein Journal of Organic Chemistry) .
  • Conflict resolution : Compare discrepancies (e.g., bacterial pathway efficiency vs. toxicity) using systematic reviews and sensitivity analyses .
  • Ethical compliance : Include animal welfare statements and IRB approvals in pharmacological studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.